![molecular formula C11H12Cl3N3O B1452939 2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1258641-27-8](/img/structure/B1452939.png)
2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one
Overview
Description
“2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1258641-27-8 . It has a molecular weight of 308.59 . The IUPAC name for this compound is 1-(chloroacetyl)-4-(3,5-dichloro-2-pyridinyl)piperazine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12Cl3N3O/c12-6-10(18)16-1-3-17(4-2-16)11-9(14)5-8(13)7-15-11/h5,7H,1-4,6H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 308.59 .Scientific Research Applications
Structural Analysis and Derivative Synthesis
Research into 2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one and related compounds has primarily focused on the exploration of their structure-activity relationships, the synthesis of novel derivatives, and their potential applications in medicinal chemistry. For instance, investigations into indoline and piperazine containing derivatives have led to the identification of mixed D(2)/D(4) receptor antagonists, showcasing the chemical's relevance in neuropharmacology (He Zhao et al., 2002). This is further supported by studies focusing on convenient synthesis techniques for pyridine/piperidine-decorated crown ethers, highlighting the compound's utility in creating functionalized ethers for various applications (M. B. Nawrozkij et al., 2014).
Antimicrobial and Antifungal Activities
There is significant interest in the antimicrobial and antifungal capabilities of derivatives of this compound. Research into mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups, for example, demonstrates promising antibacterial and antifungal properties, indicating potential applications in combating infectious diseases (S. Verma & V. Singh, 2015).
Anticonvulsant and Anticancer Properties
Further studies have delved into the anticonvulsant and anticancer properties of related compounds, underscoring the potential therapeutic applications of this compound derivatives. The synthesis and characterization of compounds exhibiting significant anti-inflammatory activity highlight the chemical's relevance in developing new treatments for inflammatory conditions (Aejaz Ahmed et al., 2017).
Sensor Applications and Coordination Chemistry
In addition to pharmacological applications, derivatives of this compound have been explored for their use in sensor applications and coordination chemistry. Studies have identified novel macrocycles containing the pyridine-2,6-dicarboxamide unit, demonstrating their capability as cationic fluorescent sensors, indicating potential utility in environmental monitoring and bioimaging (S. Abdolmaleki et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
2-chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O/c12-6-10(18)16-1-3-17(4-2-16)11-9(14)5-8(13)7-15-11/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKRHZMWQUUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
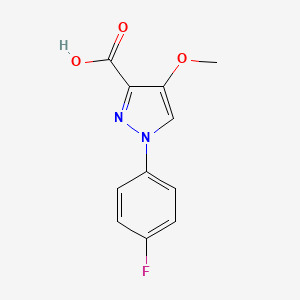
![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)


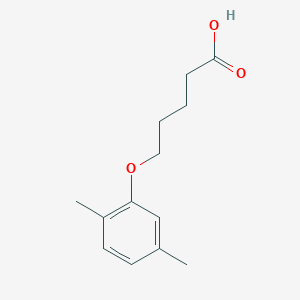
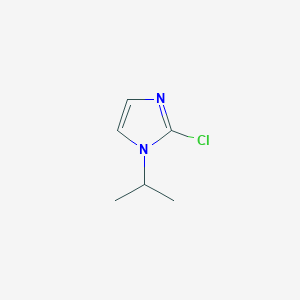
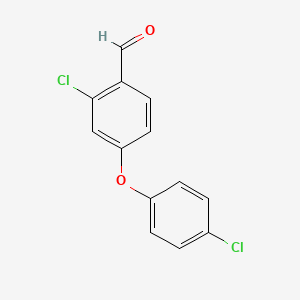
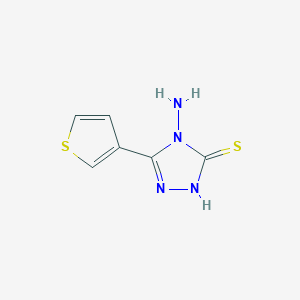


![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)
